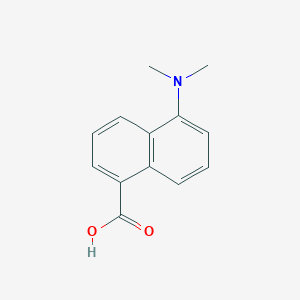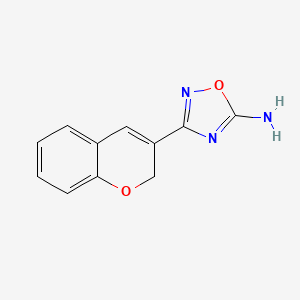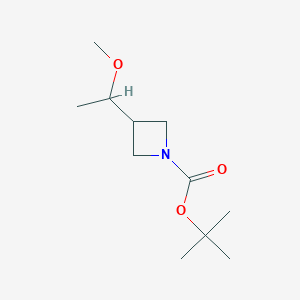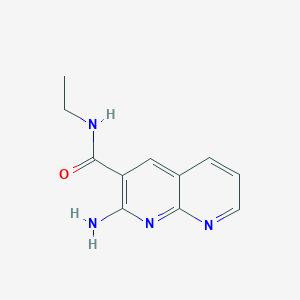
5-(Dimethylamino)-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylamino)-1-Naphthoesäure: ist eine organische Verbindung, die zur Klasse der Naphthoesäuren gehört. Sie zeichnet sich durch das Vorhandensein einer Dimethylaminogruppe aus, die an den Naphthalinring gebunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 5-(Dimethylamino)-1-Naphthoesäure beinhaltet typischerweise die Einführung einer Dimethylaminogruppe in den Naphthalinring. Eine gängige Methode ist die Reaktion von 1-Naphthoesäure mit Dimethylamin in Gegenwart eines geeigneten Katalysators. Die Reaktion wird in der Regel unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute erhalten wird.
Industrielle Produktionsmethoden: In industriellen Umgebungen kann die Produktion von 5-(Dimethylamino)-1-Naphthoesäure Verfahren umfassen, die besser skalierbar sind, wie z. B. die kontinuierliche Fließsynthese. Dieses Verfahren ermöglicht die effiziente Produktion großer Mengen der Verbindung bei gleichzeitiger Wahrung konsistenter Qualität und Reinheit.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 5-(Dimethylamino)-1-Naphthoesäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Naphthochinone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in die entsprechenden Amin-Derivate umwandeln.
Substitution: Die Dimethylaminogruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Substitutionsreaktionen erfordern häufig Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) und spezifische Lösungsmittel, um die Reaktion zu erleichtern.
Hauptprodukte, die gebildet werden:
Oxidation: Naphthochinone
Reduktion: Amin-Derivate
Substitution: Verschiedene substituierte Naphthoesäuren
Wissenschaftliche Forschungsanwendungen
Chemie: 5-(Dimethylamino)-1-Naphthoesäure wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Herstellung von Farbstoffen, Pigmenten und anderen aromatischen Verbindungen.
Biologie: In der biologischen Forschung wird diese Verbindung aufgrund ihrer Fähigkeit, unter bestimmten Bedingungen Fluoreszenz zu emittieren, als Fluoreszenzsonde verwendet. Sie wird häufig zur Untersuchung von Zellprozessen und molekularen Interaktionen verwendet.
Medizin: Die Verbindung hat potentielle Anwendungen in der pharmazeutischen Chemie, insbesondere bei der Entwicklung neuer Therapeutika. Ihre Derivate werden hinsichtlich ihrer pharmakologischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: In industriellen Anwendungen wird 5-(Dimethylamino)-1-Naphthoesäure bei der Herstellung von Spezialchemikalien und Materialien verwendet. Ihre Stabilität und Reaktivität machen sie für verschiedene Fertigungsprozesse geeignet.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Dimethylamino)-1-Naphthoesäure beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dimethylaminogruppe spielt eine entscheidende Rolle für ihre Bindungsaffinität und Reaktivität. Die Verbindung kann mit Enzymen, Rezeptoren und anderen Biomolekülen interagieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 5-(Dimethylamino)-1-naphthoic acid involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Dansylchlorid: Eine verwandte Verbindung, die als Fluoreszenzmarkierungsreagenz verwendet wird.
Dimethylaminoquinoline: Verbindungen mit ähnlichen Dimethylaminogruppen, aber unterschiedlichen Kernstrukturen.
3-Dimethylaminobenzoesäure: Eine weitere Verbindung mit einer Dimethylaminogruppe, die an einen Benzoesäurekern gebunden ist.
Einzigartigkeit: 5-(Dimethylamino)-1-Naphthoesäure ist einzigartig aufgrund ihrer Naphthalinkernstruktur in Kombination mit der Dimethylaminogruppe. Diese Kombination verleiht ihr spezifische chemische und physikalische Eigenschaften, die sich von anderen ähnlichen Verbindungen unterscheiden. Ihre Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen macht sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
86042-10-6 |
|---|---|
Molekularformel |
C13H13NO2 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
5-(dimethylamino)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-14(2)12-8-4-5-9-10(12)6-3-7-11(9)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
DCQCLRDFDRZOHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)
![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)





![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)

![7-Methyl-3H-pyrano[3,2-f]quinolin-8(7H)-one](/img/structure/B11886865.png)


